

# Histone H4 (2-21) sequence and gene regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the **Histone H4 (2-21)** Sequence and its Role in Gene Regulation

## Introduction

Histone H4 is a fundamental protein component of chromatin in eukaryotic cells, forming the core nucleosome structure around which DNA is wrapped.[1] Its N-terminal tail, a flexible and largely unstructured region, protrudes from the nucleosome core and is a critical hub for a variety of post-translational modifications (PTMs).[2] These modifications, particularly within the amino acid 2-21 region, act as a sophisticated signaling platform, profoundly influencing chromatin structure and gene expression.[3][4] This guide provides a detailed examination of the **Histone H4 (2-21)** sequence, the functional consequences of its modification, the molecular pathways it governs, and the experimental methodologies used for its study, with a focus on its implications for drug development.

## The Histone H4 (2-21) Sequence: A Platform for Regulation

The N-terminal tail of Histone H4 is highly conserved across species, underscoring its essential biological role.[3] The sequence from amino acid 2 to 21 is particularly rich in lysine (K) residues, which are primary targets for acetylation and other modifications.

Sequence of Human **Histone H4 (2-21)**:

The specific amino acid sequence for this critical region is:

Ser-Gly-Arg-Gly-Lys(5)-Gly-Gly-Lys(8)-Gly-Leu-Gly-Lys(12)-Gly-Gly-Ala-Lys(16)-Arg-His-Arg-Lys(20)

Shortened Sequence:SGRGKGGKGLGKGGAKRHRK[5][6][7]

The lysine residues at positions 5, 8, 12, and 16 are the key sites of acetylation that dynamically regulate gene expression.

## The Role of H4 (2-21) Acetylation in Gene Regulation

Histone acetylation is a dynamic and reversible process that is strongly associated with transcriptionally active chromatin.[1][8] The addition of an acetyl group to a lysine residue by a Histone Acetyltransferase (HAT) neutralizes its positive charge. This charge neutralization is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure that is more accessible to the transcriptional machinery.[1][9]

Functional Roles of Specific Acetylation Sites:

- H4K5ac: Acetylation at lysine 5 is enriched at the transcription start sites (TSS) of active genes.[10] It is implicated in priming genes for rapid expression during processes like learning and memory.[11][12] Furthermore, H4K5ac has been identified as a key component of "epigenetic bookmarking," a mechanism that ensures the faithful transmission of gene expression patterns to daughter cells following mitosis.[10][11]
- H4K8ac: This modification is associated with active promoters and is believed to facilitate transcriptional elongation.[13][14] Its presence often shifts from regions upstream of a gene into the protein-coding regions as transcription proceeds.[13]
- H4K12ac: H4K12ac is found at both promoters and within the bodies of actively transcribed genes.[15][16] It plays a crucial role in memory consolidation and is important for the paternal epigenetic influence on early gene expression in the zygote.[15][17] This mark often works in concert with the bromodomain-containing protein BRD4 to regulate inducible transcription.[18][19]
- H4K16ac: Acetylation at lysine 16 is particularly significant as it has a profound impact on higher-order chromatin structure.[20][21] In *Drosophila*, it is essential for dosage

compensation.[22][23] In mammals, while not involved in dosage compensation, H4K16ac marks active genes and enhancers and can influence the spatiotemporal program of genome replication.[20][22] It also plays a role in activating the transcription of certain transposable elements.[24]

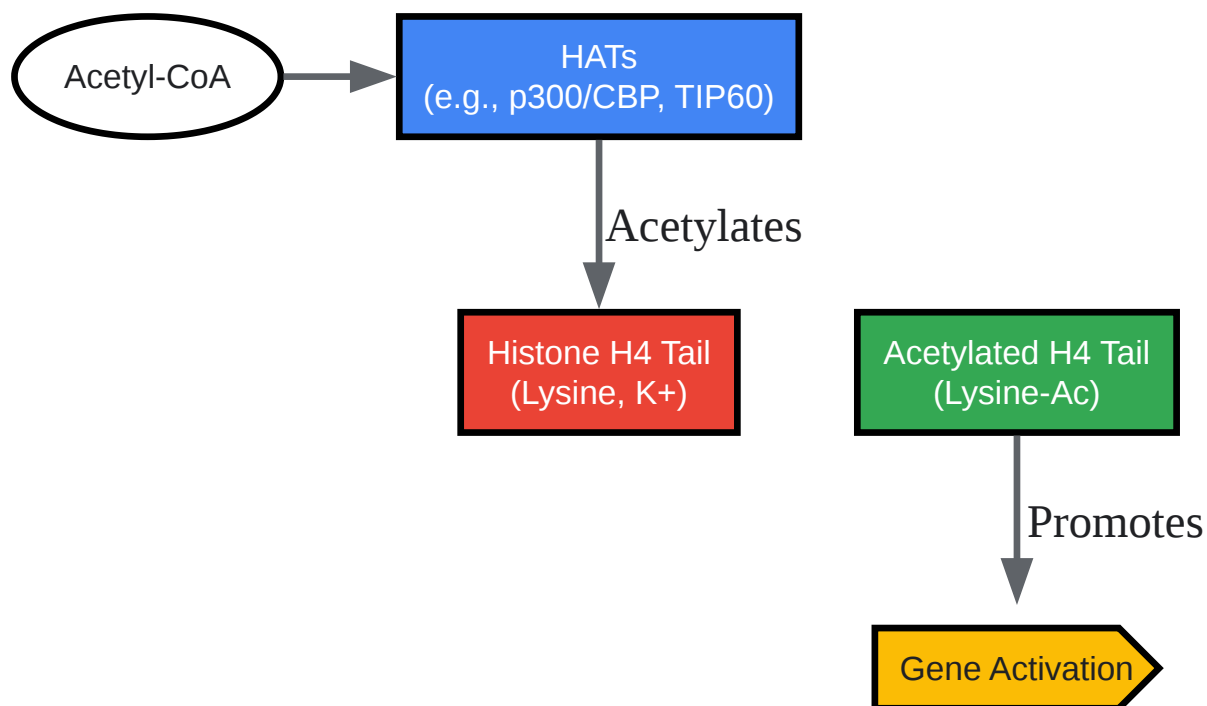
#### Polyacetylation of the H4 Tail:

The simultaneous acetylation of multiple lysine residues on the H4 tail (di-, tri-, and tetra-acetylation) is a strong indicator of highly active transcription. Treatment of cells with Histone Deacetylase (HDAC) inhibitors robustly increases these poly-acetylated states.[25] This hyper-acetylation serves as a high-affinity binding platform for regulatory proteins, amplifying the transcriptional signal.[25][26]

## Molecular Pathways and Interactions

The regulation of Histone H4 acetylation involves a coordinated interplay of "writer," "reader," and "eraser" proteins.

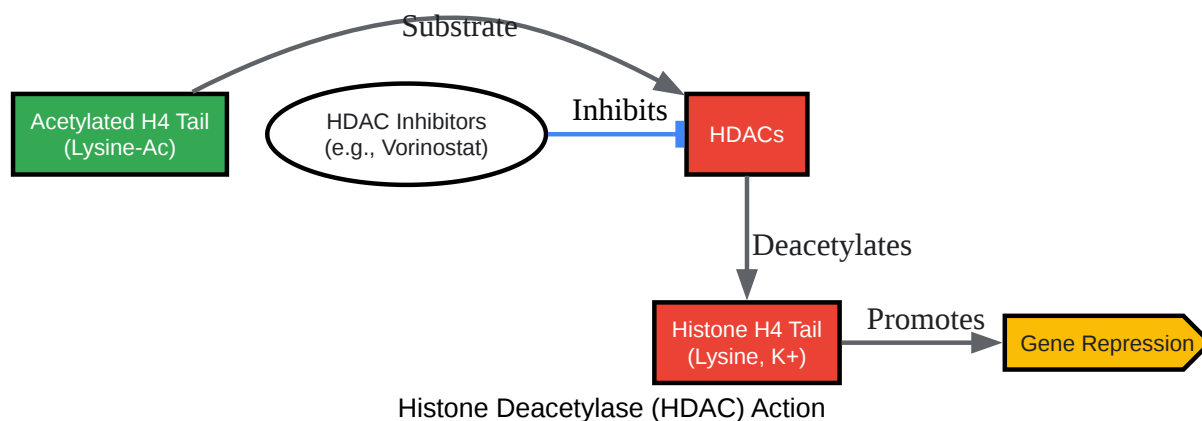
- **Writers (Histone Acetyltransferases - HATs):** These enzymes catalyze the addition of acetyl groups to lysine residues. Key HATs responsible for acetylating the H4 tail include p300/CBP and TIP60.[10][11]
- **Erasers (Histone Deacetylases - HDACs):** These enzymes remove acetyl groups, leading to chromatin compaction and transcriptional repression.[9][27] Their activity is counteracted by HDAC inhibitors.
- **Readers (Bromodomain Proteins):** Acetylated lysine residues are recognized and bound by proteins containing a specialized module called a bromodomain. BRD4 is a prominent "reader" that binds to acetylated H4 tails, particularly poly-acetylated tails, and recruits the transcriptional machinery to activate gene expression.[18][25]



### Histone Acetyltransferase (HAT) Action

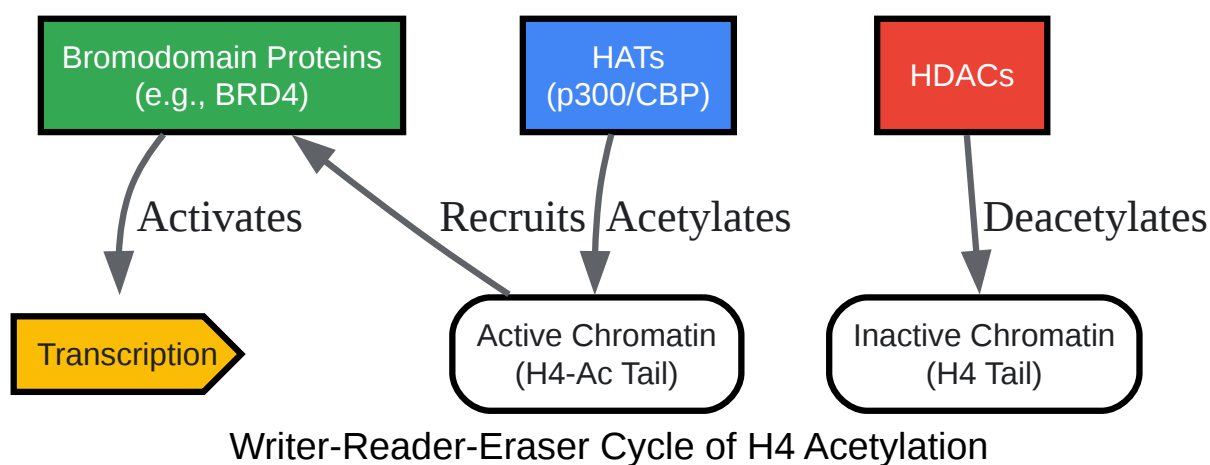
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Caption: Diagram of HATs transferring an acetyl group to the H4 tail.



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Caption: Diagram of HDACs removing an acetyl group from the H4 tail.



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Caption: The cycle of H4 acetylation regulation by epigenetic machinery.

## Quantitative Data Presentation

Quantitative analysis, often performed using mass spectrometry, reveals the dramatic impact of cellular signaling on the acetylation state of Histone H4. A prime example is the effect of HDAC inhibitors.

Table 1: Effect of HDAC Inhibition on Histone H4 Acetylation States

| Acetylation State | Abundance (Untreated Cells)                   | Abundance (HDAC Inhibitor-Treated Cells) | Fold Change |
|-------------------|---|--|-------------|
| Un-acetylated     | Majority (~89% combined with mono-acetylated) | Significantly Decreased                  | < 1         |
| Mono-acetylated   | Decreased                                     | < 1                                      |             |
| Di-acetylated     | Low   | Increased                                | > 1         |
| Tri-acetylated    | Low   | Increased                                | > 1         |
| Tetra-acetylated  | Very Low                                      | Increased (up to 20% of total H4)        | >> 1        |

Data synthesized from studies on HeLa cells treated with HDAC inhibitors like sodium butyrate or SAHA.[\[25\]](#)

## Experimental Protocols

Studying the **Histone H4 (2-21)** sequence and its modifications requires specialized molecular biology techniques. Chromatin Immunoprecipitation (ChIP) is a cornerstone method for mapping the genomic location of specific histone modifications, while mass spectrometry is used for their identification and quantification.

## Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol provides a generalized workflow for analyzing histone PTMs at specific genomic loci.

- Cross-linking:
  - Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[\[28\]](#)[\[29\]](#)
  - Quench the reaction by adding glycine.
  - Wash cells with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
  - Lyse cells to release nuclei.
  - Isolate nuclei and resuspend in a lysis buffer.
  - Shear the chromatin into fragments of 200-1000 bp using sonication. The efficiency of shearing should be checked on an agarose gel.
- Immunoprecipitation (IP):
  - Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
  - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H4K5ac, anti-H4K12ac).
  - Add Protein A/G beads to capture the antibody-histone-DNA complexes.
- Washes and Elution:
  - Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

- Elute the immunoprecipitated complexes from the beads.
- Reverse Cross-linking and DNA Purification:
  - Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
  - Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
  - Quantitative PCR (qPCR): Quantify the enrichment of the histone mark at specific gene promoters or other loci of interest.
  - High-Throughput Sequencing (ChIP-Seq): Sequence the purified DNA to map the histone modification across the entire genome.

## Workflow: Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) offers an unbiased and highly sensitive method for identifying and quantifying dozens of histone modifications simultaneously.[\[30\]](#)[\[31\]](#)[\[32\]](#)

- Histone Isolation:
  - Isolate nuclei from cell or tissue samples.
  - Extract histones using acid extraction protocols.
  - Purify and separate histone proteins (e.g., H4) using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[33\]](#)
- Protein Digestion:
  - Digest the purified histones into smaller peptides using specific proteases like trypsin or chymotrypsin.[\[33\]](#) Chemical derivatization may be used to improve MS analysis.[\[32\]](#)
- LC-MS/MS Analysis:



- Separate the resulting peptides using nano-liquid chromatography (nano-LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS) using high-resolution instruments like an Orbitrap.[31][34]
- The first MS scan measures the mass-to-charge ratio of the peptides, and the second (MS/MS) scan fragments the peptides to determine their amino acid sequence and the precise location of any PTMs.[33][34]
- Data Analysis:
  - Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify peptides and their modifications.
  - Quantify the relative abundance of different modification states (e.g., unmodified, mono-acetylated, di-acetylated) by integrating the area of their corresponding peaks in the MS scan.[30]

## Implications for Drug Development

The central role of H4 acetylation in gene regulation makes the enzymes that control it attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[35][36][37]

- HDAC Inhibitors: Several HDAC inhibitors (e.g., Vorinostat/SAHA) are clinically approved for treating certain cancers.[25][27] These drugs cause a global increase in histone acetylation, including hyperacetylation of H4, which can lead to the re-expression of silenced tumor suppressor genes and induce cell cycle arrest or apoptosis.[38]
- HAT Inhibitors: The development of HAT inhibitors is an active area of research.[36][39] These molecules aim to counteract diseases driven by aberrant HAT activity, such as certain cancers where oncogenes are overexpressed due to hyper-acetylation.[35][40] Challenges in developing specific and cell-permeable HAT inhibitors remain, but they hold promise as a future class of therapeutics.[39]

## Conclusion

The **Histone H4 (2-21)** N-terminal tail is a master regulatory domain that translates epigenetic signals into functional changes in gene expression. The acetylation of its key lysine residues—K5, K8, K12, and K16—creates a complex combinatorial code read by the cell's transcriptional machinery. A thorough understanding of the writers, readers, and erasers that act upon this sequence provides a powerful framework for deciphering the logic of gene control and for developing novel epigenetic drugs to combat a range of human diseases. The continued application of advanced proteomic and genomic techniques will further illuminate the intricate role of this small but vital protein region.

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## References

- 1. biomodal.com [biomodal.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone H4 - Wikipedia [en.wikipedia.org]
- 4. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone H4 (2-21) | C82H150N36O22 | CID 171689227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. H4K5ac - Wikipedia [en.wikipedia.org]
- 11. epigenie.com [epigenie.com]
- 12. Genome-wide analysis of H4K5 acetylation associated with fear memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone 4 lysine 8 acetylation regulates proliferation and host-pathogen interaction in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epigenie.com [epigenie.com]
- 16. The Role of Bromodomain Proteins in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome wide identification of promoter binding sites for H4K12ac in human sperm and its relevance for early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H4K12ac is regulated by estrogen receptor-alpha and is associated with BRD4 function and inducible transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. H4K16 acetylation marks active genes and enhancers of embryonic stem cells, but does not alter chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. H4K16ac activates the transcription of transposable elements and contributes to their cis-regulatory function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 32. researchgate.net [researchgate.net]
- 33. Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 37. tandfonline.com [tandfonline.com]
- 38. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. First Report of Small Molecule inhibitors of Histone Acetyltransferase 1 (HAT1) with Anti-Tumor Activity | Explore Technologies [techfinder.stanford.edu]
- To cite this document: BenchChem. [Histone H4 (2-21) sequence and gene regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564338#histone-h4-2-21-sequence-and-gene-regulation]

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